1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine
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Overview
Description
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: is a chemical compound with the following structure:
NCC1=CN(C=CC=C2)C2=N1
Preparation Methods
Synthetic Routes::
- One synthetic route involves the condensation of 2-aminopyridine with 2-formylpyrrolidine . The reaction proceeds through imine formation followed by reduction to yield the desired compound.
- Another approach is the cyclization of 2-(2-aminopyridin-3-yl)acetaldehyde with 2-aminopyrrolidine .
- These reactions typically occur under mild conditions, often in the presence of a base or acid catalyst.
- Solvents like ethanol, methanol, or acetonitrile are commonly used.
- While no specific industrial production methods are widely reported, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: can undergo various reactions, including oxidation, reduction, and substitution.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Substituents can be introduced via nucleophilic substitution reactions.
- Oxidation may yield imidazo[1,2-a]pyridine derivatives.
- Reduction leads to the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
- Similar compounds include 1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-pyrazol-3-amine and imidazo[1,2-a]pyrimidines .
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: shares structural features with other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-10-4-6-15(7-10)8-11-9-16-5-2-1-3-12(16)14-11/h1-3,5,9-10H,4,6-8,13H2 |
InChI Key |
KYBNUZNHFKVFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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